molecular formula C10H9FO3 B13655033 Ethyl 3-fluoro-5-formylbenzoate

Ethyl 3-fluoro-5-formylbenzoate

Cat. No.: B13655033
M. Wt: 196.17 g/mol
InChI Key: RQIOVRCTXNMKBS-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-formylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a formyl group (aldehyde) at the 5-position. The ethyl ester group at the carboxylate position contributes to its lipophilicity and influences its reactivity. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety, which enables further functionalization (e.g., condensation reactions, Schiff base formation).

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 3-fluoro-5-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3

InChI Key

RQIOVRCTXNMKBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=O)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-formylbenzoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions .

Comparison with Similar Compounds

Methyl 3-Fluoro-5-formylbenzoate

Key Differences :

  • Ester Group : The methyl ester (C9H7FO3, MW 182.15 g/mol) differs from the ethyl ester solely in the alkyl chain length, resulting in a lower molecular weight and slightly reduced lipophilicity compared to the ethyl analog .
  • Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to the smaller leaving group (methoxide vs. ethoxide). This may influence stability in synthetic applications.
  • Physical State : Both compounds are solids (methyl analog: white to yellow), but the ethyl variant may exhibit a marginally lower melting point due to reduced crystal packing efficiency from the bulkier ethyl group.

Applications : Mthis compound is supplied by American Elements for research, suggesting roles in materials science or drug intermediate synthesis .

Ethyl 3-Chloro-2-Fluoro-5-(Trifluoromethyl)benzoate

Key Differences :

  • Substituents : This compound (C10H7ClF4O2, MW 270.61 g/mol) features a chlorine atom at the 3-position, fluorine at the 2-position, and a trifluoromethyl (-CF3) group at the 5-position, contrasting with the formyl (-CHO) group in the target compound .
  • Electronic Effects : The -CF3 group is a strong electron-withdrawing group, significantly reducing electron density on the aromatic ring compared to the aldehyde. This enhances electrophilic substitution resistance but increases acidity of adjacent protons.
  • The absence of a formyl group limits its utility in condensation reactions.

Applications : Parchem Chemicals markets this compound, likely for agrochemical or pharmaceutical applications, where halogenated aromatics are common in active ingredients .

Functional Group Impact

  • Formyl (-CHO) : Present in this compound and its methyl analog, this group enables nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for heterocycle synthesis.
  • Trifluoromethyl (-CF3) : Enhances metabolic stability and lipophilicity, making the Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate suitable for bioactive molecule design .
  • Halogen Positioning : Fluorine at the 3-position (target compound) vs. 2-position (Parchem compound) alters electronic distribution, affecting regioselectivity in further derivatization.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Substituents Key Functional Groups Potential Applications
This compound* C10H9FO3 196.18 3-F, 5-CHO Aldehyde, Ester Drug intermediates, Organic synthesis
Mthis compound C9H7FO3 182.15 3-F, 5-CHO Aldehyde, Ester Materials science, Research
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate C10H7ClF4O2 270.61 3-Cl, 2-F, 5-CF3 Halogens, Ester Agrochemicals, Pharmaceuticals

*Note: Data for this compound is inferred from structural analogs.

Biological Activity

Ethyl 3-fluoro-5-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a formyl group (-CHO) and a fluorine atom attached to a benzoate structure. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, which is often crucial for drug design.

Property Description
Molecular Formula C10H9F O3
Molecular Weight 196.18 g/mol
Functional Groups Formyl, Ester, Fluorine
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The formyl group can participate in biochemical reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways critical for various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study comparing various benzoate derivatives highlighted that those with fluorine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Activity
This compound32Moderate
Ethyl 2-fluoro-6-formylbenzoate16High
Ethyl benzoate64Low

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy was assessed using MTT assays, which measure cell viability.

Cell Line IC50 (µM) Effectiveness
MCF725.4 ± 1.2Moderate
HeLa18.7 ± 0.8High

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment :
    In another study focusing on cancer treatment, this compound was tested against several cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells, with a mechanism involving the activation of caspase pathways.

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